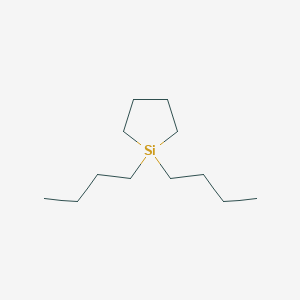
Silacyclopentane, 1,1-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopentane, 1,1-dibutyl- is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by a five-membered ring structure containing silicon and carbon atoms. The presence of silicon in the ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silacyclopentane, 1,1-dibutyl- can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . Another method involves the ring enlargement of silacyclobutane using lithium carbenoids, which results in the formation of 2-halo-1-silacyclopentane .
Industrial Production Methods
Industrial production of silacyclopentane, 1,1-dibutyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Silacyclopentane, 1,1-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can convert silacyclopentane derivatives into simpler silicon-containing compounds.
Substitution: Substitution reactions at the silicon atom can lead to the formation of various functionalized silacyclopentanes.
Common Reagents and Conditions
Common reagents used in the reactions of silacyclopentane, 1,1-dibutyl- include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and organometallic reagents.
Major Products Formed
The major products formed from the reactions of silacyclopentane, 1,1-dibutyl- include siloxanes, silanes, and various functionalized silacyclopentanes .
Scientific Research Applications
Silacyclopentane, 1,1-dibutyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of medical devices.
Mechanism of Action
The mechanism of action of silacyclopentane, 1,1-dibutyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique ring structure also contributes to its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Silacyclobutane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Silacyclohexane: A six-membered ring compound with different chemical properties due to the larger ring size.
Uniqueness
Silacyclopentane, 1,1-dibutyl- is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
18105-47-0 |
|---|---|
Molecular Formula |
C12H26Si |
Molecular Weight |
198.42 g/mol |
IUPAC Name |
1,1-dibutylsilolane |
InChI |
InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |
InChI Key |
KYZZJOQXJJMWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si]1(CCCC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


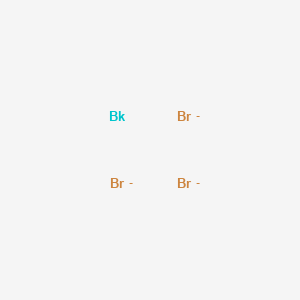
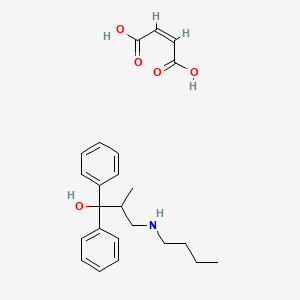
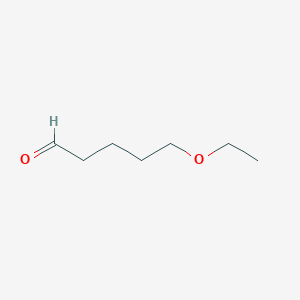
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
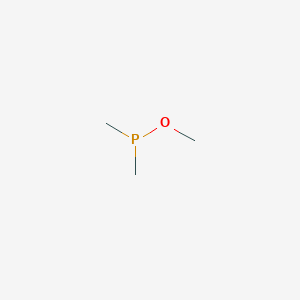
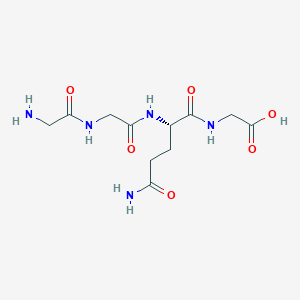
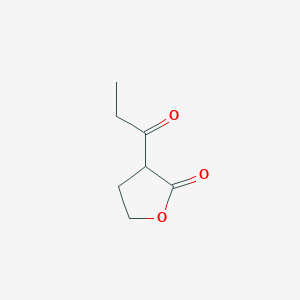
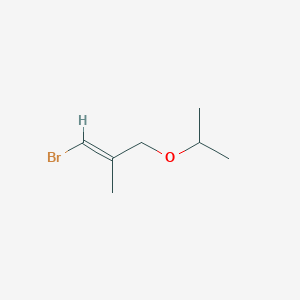



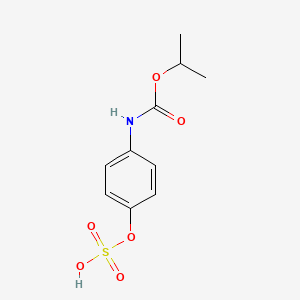
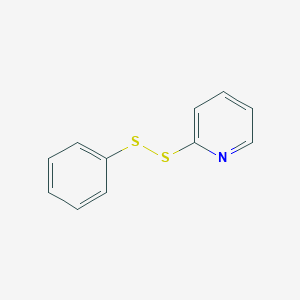
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
